Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye
Description
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a synthetic dye compound with the molecular formula C33H41N2O2 and a molecular weight of 497.691. It is primarily used in scientific research, particularly in the fields of neurology, pain, and inflammation .
Properties
IUPAC Name |
6-[2-[5-(1-ethyl-3,3-dimethylindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O2/c1-6-34-27-19-14-12-17-25(27)32(2,3)29(34)21-9-7-10-22-30-33(4,5)26-18-13-15-20-28(26)35(30)24-16-8-11-23-31(36)37/h7,9-10,12-15,17-22H,6,8,11,16,23-24H2,1-5H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRBDDCGSXYGOV-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCC(=O)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H41N2O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves several steps, including the formation of the cyanine core and the attachment of the hexanoic acid moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the dye’s properties.
Substitution: Substitution reactions can occur at specific positions on the dye molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent dye in various chemical assays and experiments.
Biology: Employed in the labeling and imaging of biological samples, including cells and tissues.
Medicine: Utilized in diagnostic imaging and as a marker in various medical tests.
Industry: Applied in the development of new materials and technologies, particularly in the field of neurology.
Mechanism of Action
The mechanism of action of Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye involves its ability to bind to specific molecular targets and pathways. The dye interacts with cellular components, allowing for the visualization and analysis of biological processes. The molecular targets and pathways involved vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye include:
- Didesulfo Bisbenzyl Cyanine 5 Monofunctional Hexanoic Acid Dye
- Cyanine 5 Monofunctional Hexanoic Acid Dye, Potassium Salt
- Quasar 705 Carboxylic Acid
Uniqueness
This compound is unique due to its specific chemical structure, which provides distinct fluorescent properties and binding capabilities. This makes it particularly useful in applications requiring high sensitivity and specificity.
Biological Activity
Didesulfo Cyanine 5 Monofunctional Hexanoic Acid Dye is a fluorescent dye belonging to the cyanine family, known for its applications in biological imaging and labeling. This compound exhibits unique properties that make it suitable for various bioorthogonal labeling schemes, fluorescence microscopy, and other biological applications.
- Molecular Formula : C33H41N2O2
- Molecular Weight : 497.691 g/mol
- CAS Number : 2375184-39-5
- Structure : The dye contains a hexanoic acid moiety which enhances its solubility and bioconjugation capabilities.
Biological Activity
This compound is primarily utilized for:
- Fluorescent Labeling : It is effective in labeling nucleic acids and proteins, allowing for visualization and quantification in various assays.
- Bioorthogonal Chemistry : The dye can be conjugated to azide or alkyne-modified biomolecules, facilitating the use of click chemistry for targeted labeling in live cells and tissues .
The dye's biological activity is largely attributed to its strong near-infrared (NIR) fluorescence properties, which allow for deeper tissue penetration and reduced background fluorescence. Its absorption and emission maxima are approximately 646-649 nm and 664-670 nm, respectively . This spectral profile is particularly advantageous in biological contexts where autofluorescence can interfere with signal detection.
Case Studies and Applications
- Cell Imaging :
- Nucleic Acid Detection :
- Fluorescence Resonance Energy Transfer (FRET) :
Data Table: Spectral Characteristics
| Property | Value |
|---|---|
| Absorption Maximum | 646-649 nm |
| Emission Maximum | 664-670 nm |
| Quantum Yield | High (specific values vary by application) |
| Solubility | Water-soluble |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
